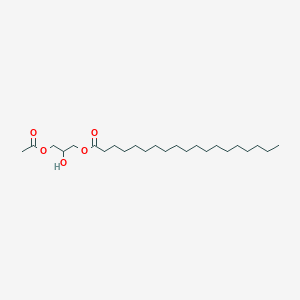
Cysteine-S-sulfate, Monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cysteine involves the assimilation of sulfate into organic compounds within living organisms. A significant pathway for cysteine biosynthesis in plants, which could be extrapolated to understand its formation in other organisms, involves enzymes such as β-cyanoalanine synthase and o-acetylserine (thiol) lyase. These enzymes catalyze the incorporation of sulfur into organic molecules, leading to the formation of cysteine as an essential sulfur-containing amino acid (Novero, 2009).
Molecular Structure Analysis
Cysteine's molecular structure, characterized by its sulfur-containing side chain, allows for its participation in various chemical reactions. The thiol group (-SH) in cysteine contributes to its reactivity, enabling it to engage in redox reactions, form disulfide bonds, and act as a nucleophile in enzymatic reactions. This unique structure underpins its role in protein folding, stability, and function.
Chemical Reactions and Properties
Cysteine participates in numerous chemical reactions, including redox reactions, where it can undergo oxidation to form cystine through the formation of disulfide bonds. This property is crucial for the structural integrity of proteins, especially those involved in extracellular environments. Additionally, cysteine's thiol group can undergo various modifications, contributing to the regulation of protein function and activity (Darroudi & Mohammadi Ziarani, 2021).
Physical Properties Analysis
The physical properties of cysteine, including its solubility in water and its crystalline form as cysteine-S-sulfate monohydrate, are influenced by its molecular structure. The presence of the polar thiol group and the ability to form hydrogen bonds contribute to its solubility, affecting its interaction with other molecules in biological systems.
Chemical Properties Analysis
Cysteine's chemical properties, such as its pKa value, reflect its acidity and reactivity, particularly of the thiol group. These properties facilitate its role in enzymatic catalysis and the regulation of biochemical pathways through post-translational modifications of proteins. The reactivity of cysteine's thiol group is also central to its role in antioxidant defense mechanisms, through the synthesis of glutathione, a major cellular antioxidant (Kopriva, 2006).
科学的研究の応用
1. Metabolic Impact and Neurotoxicity
Cysteine-S-sulfate has been identified as a significant metabolite in patients with cysteine oxidase deficiency, a condition associated with brain damage and mental retardation. Its structure, similar to neuroexcitatory and neurotoxic amino acids like glutamate, suggests its potential role in neurotoxicity. Experiments demonstrate that cysteine-S-sulfate can induce neuropathology in the central nervous system, resembling glutamate-type damage, which may contribute to brain damage in sulfite oxidase deficiency (Olney, Misra, & Gubareff, 1975).
2. Homeostatic Regulation in Cysteine Catabolism
Cysteine plays a crucial role in redox homeostasis, protein functionality, and metabolism. Its catabolism leads to the production of taurine, thiosulfate, and sulfate. Sulfite, an intermediate in cysteine catabolism, is cytotoxic and can produce neurotoxic S-sulfonates. Deficiencies in cysteine or hydrogen sulfide catabolism can lead to severe forms of encephalopathy due to the accumulation of sulfite and hydrogen sulfide (Kohl, Mellis, & Schwarz, 2018).
3. Role in Sulfur Assimilation and Sulfate Reduction
Cysteine is integral to the reductive sulfate assimilation pathway in bacteria and plants, serving as the precursor for sulfur-containing compounds. Studies reveal its role in mediating sulfur uptake and assimilation, with cysteine biosynthesis ceasing in the presence of sufficient sulfur due to regulatory mechanisms (Kredich, 2008).
4. Sulfate Assimilation and Plant Metabolism
In plants, cysteine, produced via sulfate assimilation, is vital for growth and stress defense. It acts as a sulfur donor for methionine, glutathione, and other sulfur compounds. Genetic studies in Arabidopsis have provided insights into the regulation and specific functions of enzymes involved in sulfate assimilation (Kopriva et al., 2009).
5. Synthesis Methodology and Characterization
An improved method for synthesizing and isolating cysteine-S-sulfate monohydrate has been developed, offering better yield and purity. This method's significance lies in providing a stable form of cysteine-S-sulfate for research and potential applications (Segel & Johnson, 1963).
Safety And Hazards
将来の方向性
Cysteine-S-sulfate has potential applications in the industrial fed-batch cultivation of mammalian cells, used for the production of therapeutic proteins such as monoclonal antibodies . It has been used in neutral pH feeds, yielding a comparable maximum viable cell density, prolonged viability, and increased titer compared to the two-feed system .
特性
CAS番号 |
210110-94-4 |
|---|---|
製品名 |
Cysteine-S-sulfate, Monohydrate |
分子式 |
C₃H₇NO₅S₂·H₂O |
分子量 |
219.24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




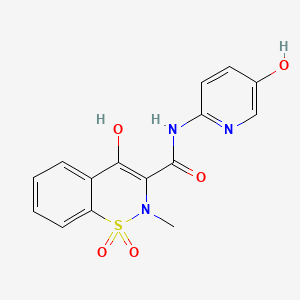
![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)
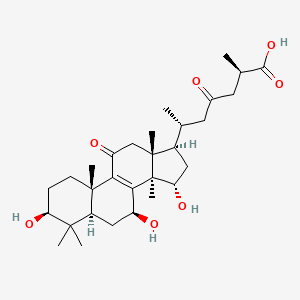
![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)
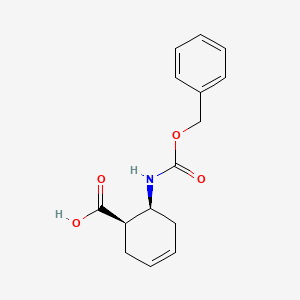
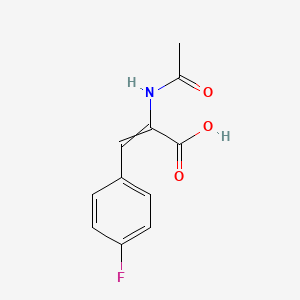
![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)
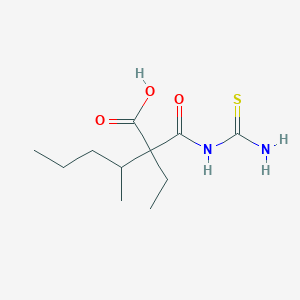
![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)
![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)
